molecular formula C14H17NO4 B3393950 Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- CAS No. 625095-27-4

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-

Cat. No.: B3393950
CAS No.: 625095-27-4
M. Wt: 263.29 g/mol
InChI Key: NVZVMVSTQZDUJQ-NEPJUHHUSA-N
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Description

This compound is a cyclopentane derivative featuring a carboxylic acid group at position 1 and a phenylmethoxycarbonyl (Cbz)-protected amino group at position 2. Its stereochemistry is designated as (1R,2S)-rel, indicating a relative configuration of the two chiral centers. The Cbz group is widely used in peptide synthesis to protect amines during coupling reactions, as it is stable under basic conditions and removable via hydrogenolysis . The cyclopentane backbone confers conformational rigidity, which can influence binding affinity in biological systems or stereochemical outcomes in synthetic applications.

Properties

IUPAC Name

(1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c16-13(17)11-7-4-8-12(11)15-14(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,18)(H,16,17)/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZVMVSTQZDUJQ-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives .

Scientific Research Applications

Synthesis Techniques

The synthesis of cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, typically involves multi-step organic synthesis techniques. Key methods include:

  • Nucleophilic acyl substitution : This reaction allows for the incorporation of the phenylmethoxycarbonyl group onto the cyclopentanecarboxylic acid framework.
  • Protection and deprotection strategies : These are utilized to manage the reactivity of functional groups during synthesis.

Organic Synthesis

Cyclopentanecarboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, including:

  • Formation of amides and esters : The carboxylic acid group can react with amines or alcohols, facilitating the creation of complex molecules.
  • Synthesis of pharmaceuticals : Its structure is conducive to modifications that can lead to biologically active compounds.

Medicinal Chemistry

The compound's unique properties make it valuable in drug development:

  • Potential therapeutic applications : Research indicates that derivatives of cyclopentanecarboxylic acid may exhibit biological activity, making them candidates for further investigation in pharmacology.
  • Interaction studies : Understanding how this compound interacts with biological systems can reveal insights into its potential as a drug candidate.

Biochemical Studies

Cyclopentanecarboxylic acid has been utilized in various biochemical studies to explore:

  • Enzyme interactions : Its structural features allow for investigations into enzyme mechanisms and substrate specificity.
  • Receptor binding studies : The compound may serve as a model for studying binding affinities and interactions with specific receptors.

Case Studies

Recent studies have focused on the applications of cyclopentanecarboxylic acid derivatives in drug discovery:

  • Anticancer Agents : Research has demonstrated that certain derivatives exhibit cytotoxic activity against cancer cell lines.
  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against various pathogens.

These findings underscore the compound's potential utility in developing new therapeutic agents.

Mechanism of Action

The mechanism of action of Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel- involves its interaction with specific molecular targets. The phenylmethoxycarbonyl group can interact with enzymes or receptors, modulating their activity. The cyclopentane ring provides structural stability, while the carboxylic acid group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Notes
Target Compound 352707-76-7 C₁₄H₁₇NO₄ 263.29 Cbz-protected amino, carboxylic acid Peptide synthesis; chiral intermediate in pharmaceuticals
Cyclopentanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(1R,2R)-rel- 136315-71-4 C₈H₁₃NO₄ 187.20 Boc-protected amino, carboxylic acid Boc group is acid-labile; used in orthogonal protection strategies
Cyclopentanecarboxamide, 2-amino-N-hydroxy-4-methylene-,(1R,2S)-rel- 551936-58-4 C₇H₁₂N₂O₂ 156.18 Hydroxamic acid, carboxamide Potential metalloprotease inhibition due to hydroxamate moiety
Cyclopentanecarboxylic acid, 2-ethyl-4-oxo-,(1R,2S)-rel- 147514-23-6 C₈H₁₂O₃ 156.18 Oxo, ethyl substituents Intermediate in prostaglandin synthesis; ketone enables further derivatization

Key Observations :

  • Protecting Groups: The Cbz group in the target compound contrasts with the Boc (tert-butoxycarbonyl) group in CAS 136315-71-3. While both protect amines, Cbz requires hydrogenolysis (e.g., H₂/Pd) for removal, whereas Boc is cleaved under acidic conditions (e.g., TFA) .
  • Functional Group Reactivity : The hydroxamic acid in CAS 551936-58-4 enhances metal-binding capacity, making it relevant in enzyme inhibition studies . The oxo group in CAS 147514-23-6 provides a site for nucleophilic additions or reductions .
Stereochemical and Backbone Modifications
Compound Name CAS Number Cyclic Backbone Stereochemistry Key Structural Differences
Target Compound 352707-76-7 Cyclopentane (1R,2S)-rel Cbz-protected amino at C2
Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-,(1R,2S)- 197247-91-9 Cyclohexane (1R,2S) Six-membered ring; hydroxyl group at C2
trans-3-Aminocyclopentanecarboxylic acid 787545-59-9 Cyclopentane (1R,2S,4R)-rel Amino group at C3; methyl substituent

Key Observations :

  • Substituent Position: Moving the amino group from C2 (target compound) to C3 (CAS 787545-59-9) modifies steric and electronic interactions, impacting receptor binding or synthetic utility .
Physicochemical Properties
Property Target Compound CAS 136315-71-4 (Boc) CAS 551936-58-4 (Hydroxamic acid)
LogP (XLogP3) 2.1 1.5 0.8
Topological Polar Surface Area (Ų) 75.6 74.6 89.3
Hydrogen Bond Donors 2 2 3

Analysis :

  • The target compound’s higher LogP (2.1 vs. 0.8) suggests greater lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Biological Activity

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1R,2S)-rel- is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its properties and effects.

Basic Information

  • Chemical Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol
  • CAS Number : 17191-44-5
  • Boiling Point : Not available
  • Density : 1.21 g/cm³ (predicted)
  • pKa : 11.21 (predicted)

Structural Characteristics

The compound features a cyclopentane ring with a carboxylic acid functional group and an amino group substituted with a phenylmethoxycarbonyl moiety. This unique structure may contribute to its biological activity.

PropertyValue
Chemical FormulaC14H17NO4
Molecular Weight263.29 g/mol
Boiling PointNot available
Density1.21 g/cm³
pKa11.21

Research indicates that cyclopentanecarboxylic acid derivatives exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes related to cancer progression and inflammation.
  • Antimicrobial Properties : Certain studies suggest that the compound exhibits antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of cyclopentanecarboxylic acid derivatives on cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells, suggesting potential as an anticancer agent .
  • Antimicrobial Studies :
    • In vitro tests demonstrated that the compound showed activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Anti-inflammatory Research :
    • A recent publication highlighted the ability of the compound to reduce pro-inflammatory cytokines in macrophage models, suggesting its utility in treating inflammatory diseases .

Pharmacological Studies

A series of pharmacological studies have been conducted to assess the efficacy and safety profiles of cyclopentanecarboxylic acid derivatives:

  • Efficacy in Animal Models : Animal studies have shown promising results in reducing tumor size and inflammation when treated with this compound.
  • Safety Profile : Toxicological assessments indicate a favorable safety profile with minimal side effects at therapeutic doses.

Comparative Analysis

The following table summarizes key findings from various studies on cyclopentanecarboxylic acid derivatives:

Study TypeFindingsReference
Anticancer ActivitySignificant inhibition of breast cancer cells
Antimicrobial ActivityEffective against S. aureus and E. coli
Anti-inflammatory EffectsReduced cytokine levels in macrophages

Q & A

Q. What are the key synthetic challenges in preparing enantiomerically pure (1R,2S)-configured cyclopentanecarboxylic acid derivatives?

  • Methodological Answer : The synthesis of stereochemically defined cyclopentanecarboxylic acid derivatives requires precise control over reaction conditions. For example, chiral auxiliaries or asymmetric catalysis (e.g., using Evans’ oxazolidinones) can enforce stereochemistry at the 1R and 2S positions . Post-synthetic modifications, such as protecting the amino group with a phenylmethoxycarbonyl (Cbz) moiety, often involve carbodiimide-mediated coupling (e.g., EDC/HOBt) to avoid racemization . Purification via chiral HPLC (e.g., using a Chiralpak IA column) is critical to isolate the rel- isomer from diastereomeric byproducts .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm stereochemistry by analyzing coupling constants (e.g., J1,2J_{1,2} for cis/trans relationships) and NOE interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C14_{14}H17_{17}NO4_4) and detects impurities .
  • X-ray Crystallography : Resolves absolute configuration, as seen in related cyclopentane derivatives (e.g., 24M in PDBj) .
  • Chiral HPLC : Quantifies enantiomeric excess (≥98%) using columns like Chiralcel OD-H .

Advanced Research Questions

Q. How does the stereochemistry (1R,2S) influence the compound’s biological activity compared to other diastereomers?

  • Methodological Answer : Stereochemistry dictates binding affinity to biological targets. For example:
  • The (1R,2S) configuration in similar amino-cyclopentanecarboxylates enhances interaction with serine proteases due to optimal spatial alignment of the Cbz-protected amine and carboxyl groups .
  • In contrast, (1S,2R) isomers show reduced activity in enzyme inhibition assays (e.g., IC50_{50} values 10-fold higher) .
  • Computational docking (AutoDock Vina) can model these interactions by comparing binding poses of diastereomers to target proteins .

Q. What are the microbial degradation pathways for cyclopentanecarboxylic acid derivatives, and how can they be studied?

  • Methodological Answer : Rhodococcus spp. metabolize cyclopentanecarboxylic acids via β-oxidation pathways. Key steps include:
  • Initial Hydroxylation : Cytochrome P450 enzymes introduce hydroxyl groups at the 2-position .
  • Ring Cleavage : Dioxygenases (e.g., CarBaBb) catalyze aromatic ring opening, producing linear dicarboxylic acids .
  • Experimental Design :
  • Use 13^{13}C-labeled substrates in GC-MS to track degradation intermediates .
  • RNA-seq identifies upregulated genes (e.g., carABC) during growth on cyclopentane substrates .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?

  • Methodological Answer : Contradictions often arise from differences in stereochemistry, assay conditions, or impurities. Strategies include:
  • Standardized Assays : Re-test compounds under uniform conditions (e.g., fixed ATP concentration in kinase assays) .
  • Impurity Profiling : LC-MS/MS detects trace byproducts (e.g., deprotected amines) that may skew activity .
  • Meta-Analysis : Compare datasets using tools like ChemAxon’s JChem to normalize structural variables .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-
Reactant of Route 2
Reactant of Route 2
Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-

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